molecular formula C9H10N2O2 B1322424 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 452296-79-6

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1322424
CAS RN: 452296-79-6
M. Wt: 178.19 g/mol
InChI Key: XQAVWTMXLIRALT-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as DPP and is a derivative of pyridine. DPP has a unique chemical structure that makes it a promising candidate for the development of novel drugs. In

Future Directions

For more detailed information, refer to the relevant papers and resources .

properties

IUPAC Name

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVWTMXLIRALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625941
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

452296-79-6
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 5ap, {circle around (R)}N-(benzoyl)-3-methyl-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine (white solid) was prepared using the same method used to prepare compound 5a except that Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate was used as the starting material. MS m/z: (M+H)+ calcd for C23H25N4O5: 437.18; found 437.24. HPLC retention time: 1.37 minutes (column B).
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(benzoyl)-3-methyl-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

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